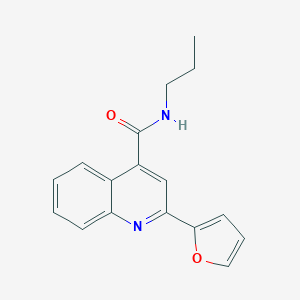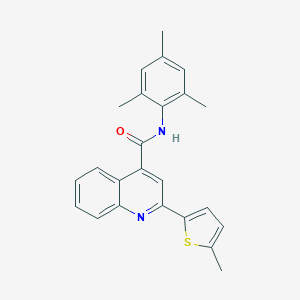
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-(4-ethoxyphenyl)-N-methylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is an organic compound with a complex structure, featuring multiple functional groups. These include two dioxo groups, a propoxyphenyl group, a pyrrolidinyl group, and a carbamimidothioate group.
Méthodes De Préparation
Formation of the Pyrrolidinyl Core: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Propoxyphenyl and Ethoxyphenyl Groups: These groups could be introduced via substitution reactions using corresponding halides or other suitable reagents.
Formation of the Carbamimidothioate Group: This step might involve the reaction of an amine with isothiocyanate derivatives under controlled conditions.
Analyse Des Réactions Chimiques
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate contains several functional groups that can undergo various chemical reactions:
Oxidation and Reduction: The dioxo groups can participate in redox reactions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in materials science for developing new materials with unique properties.
Mécanisme D'action
The exact mechanism of action for 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is not well-documented. its multiple functional groups suggest it could interact with various molecular targets, potentially inhibiting or activating specific pathways. The dioxo groups might participate in redox reactions, while the aromatic rings could interact with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate include other pyrrolidinyl derivatives and carbamimidothioate compounds. These compounds share structural similarities but differ in the specific substituents attached to the core structure. The uniqueness of 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H27N3O4S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N-(4-ethoxyphenyl)-N//'-methylcarbamimidothioate |
InChI |
InChI=1S/C23H27N3O4S/c1-4-14-30-19-12-8-17(9-13-19)26-21(27)15-20(22(26)28)31-23(24-3)25-16-6-10-18(11-7-16)29-5-2/h6-13,20H,4-5,14-15H2,1-3H3,(H,24,25) |
Clé InChI |
KOPXEYSUKDGYLY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC=C(C=C3)OCC |
SMILES canonique |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B334684.png)


![Ethyl 5-acetyl-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B334690.png)


![5-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B334698.png)



![methyl 6-tert-butyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334702.png)
